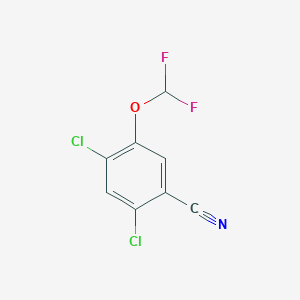

2,4-Dichloro-5-(difluoromethoxy)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dichloro-5-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F2NO/c9-5-2-6(10)7(14-8(11)12)1-4(5)3-13/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLNHNUPBVXYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Spectroscopic Characterization & Signal Assignment of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile

Executive Summary

The accurate structural elucidation of highly substituted halogenated aromatics is a critical bottleneck in the development of novel agrochemicals and pharmaceuticals. 2,4-Dichloro-5-(difluoromethoxy)benzonitrile presents a unique spectroscopic profile due to the complex interplay of inductive withdrawing effects, resonance donation, and heteronuclear spin-spin coupling. This technical guide provides a comprehensive framework for the acquisition, assignment, and cross-validation of the 1 H and 19 F Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, establishing a self-validating system for researchers to ensure absolute structural certainty.

Structural Dynamics & Electronic Effects

The chemical shifts of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile are dictated by the specific arrangement of its substituents around the benzene core. Understanding the causality behind these shifts is essential for accurate spectral assignment:

-

The H-3 Proton (Isolated Singlet): Located between two electronegative chlorine atoms at positions 2 and 4, this proton experiences severe inductive deshielding (-I effect). Furthermore, it sits meta to the strongly electron-withdrawing cyano (-CN) group. Because it lacks adjacent protons, it appears as a sharp singlet, typically resonating furthest downfield[1].

-

The H-6 Proton (Isolated Singlet): Positioned between the cyano group (position 1) and the difluoromethoxy group (position 5). While the -CN group exerts a deshielding effect, the oxygen atom of the −OCF2H group donates electron density into the ring via resonance (+M effect). This partial shielding offsets the inductive pull, causing H-6 to resonate slightly upfield relative to H-3. It also appears as a singlet due to its para relationship with H-3, where 4JHH coupling is negligible (~0-1 Hz).

-

The Difluoromethoxy Group ( −OCF2H ): The proton attached to the difluoromethyl carbon is profoundly deshielded by the two highly electronegative fluorine atoms and the adjacent oxygen, pushing its shift into the aromatic region (~6.50–6.70 ppm). The defining characteristic of this group is the massive geminal heteronuclear coupling ( 2JHF ) of approximately 72–74 Hz, resulting from the Fermi contact interaction mediated by the high s-character of the C-H bond[2].

Quantitative Spectroscopic Data

The following tables summarize the empirical and predictive consensus for the NMR parameters of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile in deuterated chloroform ( CDCl3 ).

Table 1: 1 H NMR Chemical Shifts & Multiplicities

| Nucleus | Expected Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Logic |

| H-3 | 7.65 – 7.75 | Singlet (s) | 1H | N/A | Deshielded by two ortho Cl atoms and meta -CN group. |

| H-6 | 7.35 – 7.45 | Singlet (s) | 1H | N/A | Deshielded by ortho -CN; shielded by ortho -O resonance. |

| −OCF2H | 6.50 – 6.70 | Triplet (t) | 1H | 2JHF ≈ 72.0 – 74.0 | Split by two equivalent geminal 19 F nuclei. |

Table 2: 19 F NMR Chemical Shifts & Multiplicities

| Nucleus | Expected Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Logic |

| −OCF2H | -81.0 to -83.0 | Doublet (d) | 2F | 2JFH ≈ 72.0 – 74.0 | Split by the single geminal 1 H nucleus. |

Standardized Acquisition Protocol

To achieve a self-validating dataset, the experimental methodology must be rigorously controlled. The following step-by-step protocol ensures high-resolution data acquisition, minimizing artifacts that could obscure fine couplings[3].

Step 1: Sample Preparation Weigh exactly 10–15 mg of the analyte and dissolve it completely in 0.6 mL of high-purity CDCl3 containing 0.03% v/v tetramethylsilane (TMS). Transfer the homogeneous solution to a precision 5 mm NMR tube. Rationale: TMS provides an absolute 0.00 ppm reference, while the concentration is optimized to prevent viscosity-induced line broadening.

Step 2: Probe Tuning and Matching Insert the sample into a spectrometer equipped with a multinuclear probe (minimum 400 MHz). Manually tune and match the probe for both the 1 H and 19 F frequencies. Rationale: Proper tuning maximizes the signal-to-noise ratio (SNR) and ensures that the radiofrequency pulses deliver exact 30° or 90° flip angles.

Step 3: Locking and Shimming Lock the spectrometer to the deuterium frequency of the CDCl3 solvent. Execute gradient shimming, followed by manual fine-tuning of the Z1 and Z2 shims. Rationale: The Z-axis shims must be optimized until the TMS signal exhibits a lineshape of <0.5 Hz at 50% peak height. Poor shimming will artificially broaden the aromatic singlets, potentially masking underlying long-range 4JHH couplings.

Step 4: 1 H NMR Acquisition Set the spectral width to 12 ppm (-2 to 10 ppm). Utilize a standard single-pulse sequence (e.g., zg30) with a relaxation delay (D1) of 3 seconds to ensure full longitudinal relaxation of the isolated aromatic protons. Acquire 16 to 32 transients.

Step 5: 19 F NMR Acquisition Switch to the 19 F channel. Set the spectral width to encompass 0 to -200 ppm. Acquire 32 transients using an inverse-gated proton decoupling sequence (zgig) to accurately observe the 2JFH doublet without nuclear Overhauser effect (NOE) distortion.

Step 6: Processing and Cross-Validation (The Self-Validating Step) Apply a zero-filling factor and a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct both spectra. Critical Validation: Measure the 2JHF coupling constant of the triplet in the 1 H spectrum and the 2JFH coupling constant of the doublet in the 19 F spectrum. These values must match exactly (~73 Hz). If they diverge, the assignment is flawed, or the digital resolution is insufficient.

Workflow Visualization

The following diagram illustrates the logical progression of the acquisition and cross-validation workflow, emphasizing the critical intersection where 1 H and 19 F data validate one another.

Workflow for multidimensional NMR acquisition and cross-validation of fluorinated aromatics.

References

-

The Royal Society of Chemistry. "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation." RSC Advances. Available at: [Link]

-

Beilstein Journals. "Mechanochemical difluoromethylations of ketones." Beilstein Journal of Organic Chemistry. Available at:[Link]

-

PubChem. "2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050." National Institutes of Health. Available at: [Link]

Sources

A Guide to the Structural Elucidation of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile: A Methodological Whitepaper

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For drug development professionals and materials scientists, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining this detailed structural information.[1][2][3] This guide focuses on 2,4-Dichloro-5-(difluoromethoxy)benzonitrile, a compound of interest in medicinal and agrochemical research. While a public crystal structure for this specific molecule has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of the date of this publication, this whitepaper provides a comprehensive, in-depth technical guide to the complete workflow for its structural elucidation.[4][5][6][7][8] We will detail the necessary steps from synthesis and crystallization to data collection, structure solution, and in-depth analysis, providing researchers with a robust framework for determining the crystal structure of this and similar novel compounds.

Introduction: The Imperative of Structural Knowledge

2,4-Dichloro-5-(difluoromethoxy)benzonitrile belongs to a class of halogenated aromatic compounds that are prevalent in the design of new pharmaceuticals and agrochemicals. The presence of multiple halogen atoms and a flexible difluoromethoxy group suggests the potential for interesting intermolecular interactions, such as halogen bonding and hydrogen bonding, which can significantly influence the crystal packing and, consequently, the compound's solubility, stability, and bioavailability.[9][10][11] A definitive crystal structure would provide invaluable insights into its conformational preferences and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.[1] This guide, therefore, serves as a detailed roadmap for obtaining and interpreting this crucial data.

Part 1: From Powder to Perfect Crystal: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the pure compound, followed by the often-challenging process of growing high-quality single crystals.

Synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile

The synthesis of the title compound would likely follow established routes for similar halogenated benzonitriles. A plausible synthetic pathway could involve the difluoromethoxylation of a suitable phenolic precursor, followed by functional group transformations to introduce the nitrile group. Purity of the final compound is paramount, as impurities can inhibit crystallization. Standard purification techniques such as column chromatography and recrystallization should be employed to achieve a purity of >99%.

The Art and Science of Crystallization

Obtaining crystals suitable for SC-XRD (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is often the bottleneck in structure determination.[12][13] Various techniques can be employed, and a screening approach is often necessary.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). An ideal solvent for crystallization is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.[14]

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.[15] Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.[15]

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.

-

Vapor Diffusion: This technique is particularly useful for small amounts of material.[15][16] Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[16] The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[16]

-

Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface between the two liquids over time.[12]

Caption: Workflow for Synthesis and Crystallization.

Part 2: Illuminating the Lattice: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern.[17][18]

Principles of X-ray Diffraction

A crystal is a three-dimensional array of repeating units (unit cells). When an X-ray beam passes through the crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a diffracted beam. The relationship between the X-ray wavelength (λ), the distance between atomic planes (d), and the angle of diffraction (θ) is described by Bragg's Law: nλ = 2d sin(θ).[18][19]

Data Collection Workflow

Experimental Protocol: SC-XRD Data Collection

-

Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal motion and radiation damage.

-

Instrumentation: The mounted crystal is placed in a single-crystal X-ray diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal in different directions, and a sensitive detector (e.g., a CCD or CMOS detector).[18]

-

Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell and to identify the crystal system.[20]

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. This ensures that all unique reflections are measured multiple times. The intensity of each reflection is recorded by the detector.

Caption: SC-XRD Data Collection and Processing Workflow.

Part 3: From Data to Structure: Solution and Refinement

The collected diffraction data is a set of reflection intensities, which must be computationally processed to generate the 3D atomic model.[20]

The Phase Problem

While the intensities of the diffracted beams are measured, their phases are lost. This is known as the "phase problem" in crystallography. For small molecules, "direct methods" or dual-space iterative algorithms are powerful statistical techniques used to estimate the initial phases.[21][22]

Structure Solution and Refinement

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: Using software like SHELXT or OLEX2, the reflection data is used with direct methods to calculate an initial electron density map.[21] The positions of the heavier atoms (Cl, F, O, N, C) can usually be identified from the peaks in this map.

-

Model Building: An initial molecular model is built by assigning atom types to the electron density peaks.

-

Refinement: The initial model is refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic coordinates, and their thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern. This is typically done using software such as SHELXL.[21]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," as they are too light to be reliably located from the electron density map.

-

Finalization: The refinement is complete when the model converges, and the goodness-of-fit indicators are satisfactory. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.[14]

Part 4: Analysis of the Crystal Structure

The final CIF allows for a detailed analysis of the molecular and supramolecular structure.

Molecular Geometry

Key geometric parameters are extracted from the refined structure.

Table 1: Hypothetical Crystallographic Data for 2,4-Dichloro-5-(difluoromethoxy)benzonitrile

| Parameter | Value |

| Chemical Formula | C₈H₃Cl₂F₂NO |

| Formula Weight | 238.02 |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (e.g., 8.5) |

| b (Å) | (e.g., 10.2) |

| c (Å) | (e.g., 12.1) |

| α (°) | 90 |

| β (°) | (e.g., 95.5) |

| γ (°) | 90 |

| Volume (ų) | (e.g., 1040) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| R-factor (R1) | (e.g., < 0.05) |

| Goodness-of-Fit (GooF) | (e.g., ~1.0) |

Conformational Analysis

The difluoromethoxy group is flexible, and its conformation in the solid state is of significant interest. The torsion angles involving this group (e.g., C-C-O-C) will reveal its orientation relative to the benzene ring. It is possible that different conformations could exist in different crystal forms, a phenomenon known as conformational polymorphism.[23][24][25]

Intermolecular Interactions

The packing of molecules in the crystal is dictated by non-covalent interactions. For this molecule, the following interactions are of particular interest:

-

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like the nitrile nitrogen or the ether oxygen. These interactions are directional and can be a strong determinant of the crystal packing.[9][10]

-

Hydrogen Bonding: Although the molecule has no strong hydrogen bond donors, weak C-H···N, C-H···O, and C-H···F interactions are likely to be present and contribute to the overall stability of the crystal lattice.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure.[10]

A Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts.[10][11]

Conclusion

While the crystal structure of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile is not yet publicly known, this guide provides a comprehensive and authoritative framework for its determination and analysis. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a definitive three-dimensional model of this molecule. The resulting structural data will be crucial for understanding its physicochemical properties and for guiding future research in drug discovery and materials science, where precise molecular architecture is paramount for success.

References

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

(n.d.). Crystallization of small molecules. Retrieved from [Link]

-

University of Canterbury. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

-

University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. OpenScholar. Retrieved from [Link]

- Jelsch, C., et al. (2015). Likelihood of atom-atom contacts in crystal structures of halogenated organic compounds. IUCrJ, 2(2), 327-340. doi:10.1107/S2052252515000579

-

Washington University in St. Louis. (n.d.). CCDC – Cambridge Structural Database. Bernard Becker Medical Library. Retrieved from [Link]

-

(2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

(n.d.). Crystallography Open Database (COD). Retrieved from [Link]

- Jelsch, C., et al. (2015). Likelihood of atom–atom contacts in crystal structures of halogenated organic compounds. IUCrJ, 2(Pt 2), 327–340.

- Jelsch, C., et al. (2015). Likelihood of atom-atom contacts in crystal structures of halogenated organic compounds. IUCrJ, 2(Pt 2), 327–340.

-

(n.d.). Crystallography Open Database: Search results. Retrieved from [Link]

-

Jelsch, C., et al. (2015). Likelihood of atom-atom contacts in crystal structures of halogenated organic compounds. National Center for Biotechnology Information. Retrieved from [Link]

-

RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

-

(n.d.). X-ray Determination Of Molecular Structure | Physics | Research Starters. EBSCO. Retrieved from [Link]

-

Technology Networks. (2025, October 27). X-ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. Retrieved from [Link]

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

-

(n.d.). Crystallography Open Database: Search results. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). What data can I download from the CCDC?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. Retrieved from [Link]

- Slaymaker, D. H., et al. (2023). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 23(11), 7695–7712.

-

PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-(difluoromethoxy)benzoyl chloride. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

- Shtukenberg, A. G., et al. (2021). Lattice Energy Partitions in Crystals of Flexible Molecules and the 40% Limit. Journal of the American Chemical Society, 143(42), 17773–17784.

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

- Wang, H.-T., et al. (2011). N′-(2,4-Dichlorobenzylidene)-2-fluorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o252.

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

- Giesen, D. J., et al. (2003). Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters. The Journal of organic chemistry, 68(6), 2493–2503.

- Vaitkus, A., et al. (2023). A workflow for deriving chemical entities from crystallographic data and its application to the Crystallography Open Database.

-

(n.d.). Benzeneacetonitrile, 2,4-dichloro-. NIST WebBook. Retrieved from [Link]

-

(2024, February 4). molbank. DORAS | DCU Research Repository. Retrieved from [Link]

-

(2023, July 20). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. MDPI. Retrieved from [Link]

-

(2023, June 8). Exploring the distinct conformational preferences of allyl ethyl ether and allyl ethyl sulfide using rotational spectroscopy and computational chemistry. The Journal of Chemical Physics. Retrieved from [Link]

-

(2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects. SFA ScholarWorks. Retrieved from [Link]

-

(2019, July 26). Data-driven challenges and opportunities in crystallography. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]

- 3. rigaku.com [rigaku.com]

- 4. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]

- 5. neuinfo.org [neuinfo.org]

- 6. What Data You Can Download from the CCDC : CCDC Home [support.ccdc.cam.ac.uk]

- 7. qiserver.ugr.es [qiserver.ugr.es]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Likelihood of atom–atom contacts in crystal structures of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Likelihood of atom-atom contacts in crystal structures of halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sptlabtech.com [sptlabtech.com]

- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. depts.washington.edu [depts.washington.edu]

- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 17. technologynetworks.com [technologynetworks.com]

- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]

- 22. rcsb.org [rcsb.org]

- 23. Lattice Energy Partitions in Crystals of Flexible Molecules and the 40% Limit - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

The Art of Fluorine: A Technical Guide to the Difluoromethoxylation of 2,4-Dichlorobenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the difluoromethoxy (OCF₂H) group is of particular interest due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor, enhancing metabolic stability and membrane permeability.[1][2] This guide provides an in-depth exploration of the mechanism behind the difluoromethoxylation of 2,4-dichlorobenzonitrile derivatives, a class of compounds with significant potential in pharmaceutical research.

The Privileged OCF₂H Moiety: A Gateway to Enhanced Bioactivity

The difluoromethoxy group is considered a "privileged" functional group in drug discovery. Its introduction into a molecule can lead to a number of desirable changes in its biological profile. Molecules containing the OCF₂H group exhibit dynamic lipophilicity, allowing them to adapt their lipophilicity to different chemical environments through simple bond rotations.[3][4] Furthermore, the orthogonal geometry of OCF₂H-containing aromatic compounds can introduce valuable spatial complexity, potentially leading to stronger binding interactions with target proteins.[3][4] Several marketed drugs, including the anti-inflammatory agent Roflumilast and the proton-pump inhibitor Pantoprazole, feature this important motif.[2]

Unraveling the Mechanism: A Radical Approach to Difluoromethoxylation

While several methods for introducing the difluoromethoxy group exist, including those involving difluorocarbene precursors, radical-mediated pathways have emerged as a particularly powerful and versatile strategy for the direct C-H functionalization of aromatic systems.[2][5] This approach offers the advantage of late-stage functionalization, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.[2]

The prevailing mechanism for the difluoromethoxylation of arenes, including 2,4-dichlorobenzonitrile derivatives, involves the photocatalytic generation of the difluoromethoxy radical (•OCF₂H).[2][3] This process is typically initiated by a photoredox catalyst, which, upon excitation by visible light, engages in a single electron transfer (SET) with a suitable difluoromethoxylating reagent.[3][4]

A key development in this area has been the design of bench-stable, redox-active difluoromethoxylating reagents. These reagents, often cationic in nature, are engineered to readily accept an electron from the excited photocatalyst, leading to the formation of a neutral radical intermediate that rapidly fragments to release the desired •OCF₂H radical.[3][6]

The subsequent steps of the catalytic cycle can be summarized as follows:

-

Generation of the •OCF₂H Radical: An excited photoredox catalyst reduces the difluoromethoxylating reagent, which then fragments to produce the difluoromethoxy radical.

-

Radical Addition: The electrophilic •OCF₂H radical adds to the electron-rich aromatic ring of the 2,4-dichlorobenzonitrile derivative, forming a resonance-stabilized cyclohexadienyl radical intermediate.

-

Oxidation and Deprotonation: The cyclohexadienyl radical is then oxidized by the photocatalyst in its higher oxidation state, regenerating the ground-state photocatalyst and forming a cyclohexadienyl cation. Subsequent deprotonation restores the aromaticity of the ring, yielding the final difluoromethoxylated product.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Photocatalytic Radical Difluoromethoxylation."

The Influence of Substituents on 2,4-Dichlorobenzonitrile

The regioselectivity of the radical difluoromethoxylation of 2,4-dichlorobenzonitrile is dictated by the electronic properties of the substituents on the aromatic ring. The two chlorine atoms are moderately deactivating and ortho-, para-directing for electrophilic aromatic substitution. Conversely, the nitrile group is strongly deactivating and meta-directing.

In a radical aromatic substitution, the incoming radical's character and the stability of the resulting cyclohexadienyl radical intermediate are the determining factors. The •OCF₂H radical is electrophilic in nature and will preferentially attack positions of higher electron density. However, the stability of the radical intermediate is also crucial.

Considering the directing effects of the substituents, the potential sites for radical attack are C3, C5, and C6.

-

Attack at C3: This position is meta to the strongly electron-withdrawing nitrile group and ortho to one of the chlorine atoms.

-

Attack at C5: This position is meta to both chlorine atoms and para to the nitrile group.

-

Attack at C6: This position is ortho to the nitrile group and meta to one of the chlorine atoms.

The stability of the resulting cyclohexadienyl radical intermediate will be highest when the unpaired electron can be delocalized by the substituents. Given the electrophilic nature of the •OCF₂H radical and the deactivating nature of all substituents, the reaction may proceed with lower regioselectivity compared to substrates with strongly activating groups. However, the positions ortho and para to the chlorine atoms (C3 and C5) are likely to be the most favored sites of attack.

Experimental Protocol: A Practical Guide

The following protocol is a representative procedure for the photocatalytic difluoromethoxylation of a 2,4-dichlorobenzonitrile derivative, adapted from established methods for the C-H difluoromethoxylation of arenes.[3][4]

Materials and Reagents:

| Reagent/Material | Supplier | Purity |

| 2,4-Dichlorobenzonitrile | Commercially Available | >98% |

| Difluoromethoxylating Reagent | e.g., Benzotriazole-based | As per literature |

| Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) | Commercially Available | >98% |

| Solvent (e.g., Acetonitrile) | Anhydrous | >99.8% |

| Inert Gas (Argon or Nitrogen) | High Purity |

Reaction Setup:

dot graph G { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Photocatalytic Reaction Setup."

Procedure:

-

Preparation of the Reaction Mixture: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichlorobenzonitrile (1.0 equiv), the difluoromethoxylating reagent (1.5 equiv), and the photocatalyst (1-5 mol%).

-

Degassing: Seal the flask with a rubber septum and degas the vessel by subjecting it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

-

Solvent Addition: Add anhydrous acetonitrile via syringe.

-

Irradiation: Place the reaction flask in front of a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired difluoromethoxylated 2,4-dichlorobenzonitrile derivative.

Characterization:

The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

The radical-mediated difluoromethoxylation of 2,4-dichlorobenzonitrile derivatives represents a powerful and efficient method for the synthesis of novel fluorinated compounds with significant potential in drug discovery. The use of photoredox catalysis allows for mild reaction conditions and a high degree of functional group tolerance. A thorough understanding of the underlying reaction mechanism, particularly the role of the substituents in directing the regioselectivity of the radical addition, is crucial for the successful application of this methodology. The experimental protocol provided herein serves as a practical starting point for researchers seeking to explore the synthesis and biological evaluation of this promising class of molecules.

References

-

Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(10), 2948-2954. [Link]

-

Macmillan Group, Princeton University. (2016). Metallaphotoredox Difluoromethylation of Aryl Bromides. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/files/publications/2016_Metallaphotoredox-Difluoromethylation-of-Aryl-Bromides_Le-et-al.pdf]([Link] Macmillan-Group/files/publications/2016_Metallaphotoredox-Difluoromethylation-of-Aryl-Bromides_Le-et-al.pdf)

-

Ngai, M.-Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 9(12), 11543-11559. [Link]

-

Stephenson, C. R. J., et al. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 25(20), 4786. [Link]

-

Zhang, X., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications, 9(1), 1-8. [Link]

-

Macmillan, D. W. C., et al. (2016). A General Strategy for the Difluoromethylation of Aryl Bromides: A Metallaphotoredox Approach. Angewandte Chemie International Edition, 55(44), 13695-13699. [Link]

-

Buchwald, S. L., et al. (2016). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society, 138(7), 2178-2181. [Link]

-

Magnier, E., et al. (2019). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications, 55(56), 8171-8174. [Link]

-

Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(10), 2948-2954. [Link]

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7088. [Link]

-

ResearchGate. (2021). Introduction of Difluoromethyl Through Radical Pathways. [Link]

-

Hu, J., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3126-3141. [Link]

-

Prakash, G. K. S., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5496-5499. [Link]

-

Prakash, G. K. S., et al. (2007). A New Electrophilic Difluoromethylating Reagent. Organic Letters, 9(10), 1879-1882. [Link]

-

ResearchGate. (2020). Electrophilic difluoromethylating reagents and structures of zinc... [Link]

-

Hu, J., et al. (2009). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(10), 2101-2104. [Link]

-

ResearchGate. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]

-

Shen, Q., et al. (2015). N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation. Journal of the American Chemical Society, 137(30), 9579-9582. [Link]

-

Hu, J., et al. (2024). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. Organic Letters, 26(4), 846-851. [Link]

-

Hartwig, J. F., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(7), 1999-2003. [Link]

-

Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(12), 1130-1139. [Link]

-

Wang, Q., et al. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research, 47(6), 1817-1827. [Link]

-

Tang, B. Z., et al. (2020). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. Angewandte Chemie International Edition, 59(32), 13261-13269. [Link]

-

ResearchGate. (2021). Direct nucleophilic difluoromethylation of aromatic isoxazoles activated by electron-withdrawing groups using (difluoromethyl)trimethylsilane. [Link]

-

Journal of the Serbian Chemical Society. (2018). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. [Link]

- Google Patents. (2007). CN1962623A - Process for preparing 2,4-difluoro benzonitril.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Effects of the Difluoromethoxy Group on Benzonitrile Reactivity: A Mechanistic and Synthetic Guide

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design and medicinal chemistry. Among these, the difluoromethoxy group (–OCHF₂) has emerged as a privileged motif. When conjugated to a benzonitrile core—a scaffold already characterized by the strong electron-withdrawing nature of the nitrile (–CN) group—the –OCHF₂ moiety introduces a complex electronic interplay. This technical guide explores the unique physicochemical properties, divergent electrochemical reactivity, and modern synthetic protocols associated with difluoromethoxybenzonitriles.

Electronic Profiling: The Push-Pull Dynamics

The reactivity of difluoromethoxybenzonitrile is dictated by the combined electronic effects of its substituents. The nitrile group is a powerful π -acceptor, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. Conversely, the –OCHF₂ group presents a nuanced electronic profile.1[1]. Unlike the strongly electron-withdrawing –OCF₃ group, the –OCHF₂ group acts as a moderate electron acceptor. Furthermore,2[2].

Table 1: Physicochemical Comparison of Methoxy and Fluoromethoxy Groups

| Property | Methoxy (–OCH₃) | Difluoromethoxy (–OCHF₂) | Trifluoromethoxy (–OCF₃) |

| Electronic Nature | Electron-Donating (Resonance) | Moderately Electron-Withdrawing | Strongly Electron-Withdrawing |

| Hammett Constant (σp) | -0.27 | ~0.32 | 0.54 |

| Dynamic Lipophilicity | Low | High (Conformational Adaptation) | Low (Rigid) |

| H-Bond Donor Capacity | None | Moderate (C–H acts as donor) | None |

Mechanistic Reactivity: Divergent Electrochemical Reduction

A fascinating paradigm of benzonitrile reactivity emerges under reductive conditions. The electron-deficient nature of the benzonitrile core facilitates facile cathodic electron transfer. However, the fate of the resulting radical anion depends entirely on the degree of fluorination of the alkoxy substituent.3[3]. This is a stark contrast to trifluoromethoxyarenes, where the entire –OCF₃ group acts as a leaving group, resulting in C–O bond scission.

Fig 2. Divergent electrochemical reduction pathway of difluoromethoxybenzonitrile.

Synthetic Access: Radical Difluoromethoxylation

Historically, installing the –OCHF₂ group required harsh basic conditions and ozone-depleting precursors, which were incompatible with sensitive functional groups like nitriles. Modern methodologies leverage4[4].

By utilizing a redox-active benzotriazole-based reagent,5[5]. This electrophilic radical readily adds to the benzonitrile substrate, yielding the functionalized product.

Fig 1. Photocatalytic radical difluoromethoxylation workflow via single electron transfer.

Self-Validating Experimental Protocols

Protocol 1: Late-Stage Photocatalytic Difluoromethoxylation of Benzonitriles

Objective: Synthesize difluoromethoxybenzonitrile via radical addition. Causality: The excited state of Ru(bpy)₃²⁺ possesses the precise redox potential required to reduce the benzotriazole-based reagent. This triggers nitrogen extrusion and the selective release of the •OCHF₂ radical, bypassing the need for strongly basic conditions that could hydrolyze the nitrile group.

-

Substrate Preparation: In a flame-dried Schlenk tube, dissolve benzonitrile (1.0 equiv) and 1-(difluoromethoxy)-3-methyl-6-nitro-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazol-3-ium trifluoromethanesulfonate (1.5 equiv) in anhydrous acetonitrile.

-

Validation: Degas the mixture via three freeze-pump-thaw cycles. Oxygen is a potent radical scavenger and will quench the photoredox cycle if not rigorously excluded.

-

-

Catalyst Addition: Add the photocatalyst Ru(bpy)₃(PF₆)₂ (2 mol%) under an inert argon atmosphere.

-

Irradiation: Stir the reaction mixture under irradiation with 450 nm blue LEDs at ambient temperature for 16 hours.

-

Validation: Monitor the reaction progress via ¹⁹F NMR using fluorobenzene as an internal standard. The successful generation of the product is confirmed by the appearance of a characteristic –OCHF₂ doublet (typically around -82 ppm with a massive geminal coupling constant, J≈74 Hz).

-

-

Workup: Dilute with water, extract with ethyl acetate, and purify via flash column chromatography to isolate the regioisomers.

Protocol 2: Electrochemical Profiling of Difluoromethoxybenzonitrile

Objective: Determine the reduction mechanism and validate C–F vs. C–O cleavage. Causality: The strongly electron-withdrawing –CN group lowers the LUMO of the arene, facilitating initial cathodic electron transfer. Upon reaching the first reduction wave, the radical anion intermediate selectively expels fluoride ions (C–F cleavage) rather than breaking the C–O bond, driven by the relative stability of the resulting intermediates.

-

Cell Setup: Assemble a divided three-electrode electrochemical cell. Use a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/Ag⁺ reference electrode.

-

Validation: A Glassy Carbon electrode is mandatory here; transition metal electrodes (like Pt or Pd) can cause catalytic defluorination artifacts that obscure the true electrochemical mechanism.

-

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous N,N-dimethylformamide (DMF). Add difluoromethoxybenzonitrile (5 mM).

-

Cyclic Voltammetry (CV): Scan the potential from 0.0 V to -3.0 V at a scan rate of 100 mV/s.

-

Validation: Identify the irreversible first reduction wave. The irreversibility confirms that a fast chemical step (bond cleavage) immediately follows the electron transfer.

-

-

Bulk Electrolysis: Hold the potential 100 mV past the cathodic peak potential of the first reduction wave. After passing 2 Faradays per mole of substrate, analyze the catholyte via GC-MS to confirm the quantitative formation of methoxybenzonitrile (indicating the loss of two fluorine atoms).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistryviews.org [chemistryviews.org]

- 5. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]

Solubility Profile of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile in Polar Organic Solvents: A Technical Guide

Executive Summary

For researchers and drug development professionals, understanding the solvation mechanics of complex halogenated intermediates is a critical prerequisite for successful synthesis, purification, and formulation. This whitepaper provides an in-depth physicochemical analysis and methodological guide for determining the solubility profile of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile (CAS: 2490665-67-1). By deconstructing its structural properties and applying standardized thermodynamic evaluation protocols, we establish a predictive and empirical framework for its behavior in polar organic solvents.

Physicochemical Causality: Molecular Structure and Solvation Mechanics

To accurately predict and manipulate the solubility of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile, one must analyze the causality behind its intermolecular interactions. The parent scaffold, benzonitrile, is a classic polar aprotic system characterized by a strong dipole moment (~4.0 D) driven by the electronegative cyano (-CN) group ().

However, the specific substitutions on this aromatic ring drastically alter its solvation thermodynamics:

-

The 2,4-Dichloro Substitution: The addition of two heavy, highly electronegative chlorine atoms increases the molecule's overall lipophilicity (LogP) and molecular weight. While this inherently reduces aqueous solubility, it enhances favorable dispersion forces (London forces) when interacting with moderately polar and non-polar organic solvents.

-

The 5-(Difluoromethoxy) Group (-OCF₂H): This moiety acts as a strong electron-withdrawing group via inductive effects. Crucially, while the oxygen and fluorine atoms serve as weak hydrogen-bond acceptors, the group entirely lacks hydrogen-bond donating capacity.

The Solvation Consequence: Because the molecule cannot donate hydrogen bonds, its solubility in polar protic solvents (like methanol or ethanol) is thermodynamically restricted; dissolving the compound requires breaking the solvent's strong internal hydrogen-bond network without offering reciprocal H-bond donation. Conversely, in polar aprotic solvents (like DMSO or DMF), strong dipole-dipole interactions and favorable cavity-formation energies align perfectly with the solute's properties, resulting in exceptionally high solubility.

Kinetic vs. Thermodynamic Solubility Considerations

In early-stage drug discovery, it is vital to distinguish between kinetic and thermodynamic solubility. Kinetic solubility relies on dissolving the compound in a strong solvent (e.g., DMSO) and spiking it into a buffer until precipitation occurs—a fast method suited for high-throughput screening ([1]).

However, for reaction optimization, crystallization scale-up, and rigorous physicochemical profiling, thermodynamic solubility is mandatory. Thermodynamic solubility represents the true equilibrium state of the crystalline solid in a given solvent, achieved through extended incubation (24+ hours) using the shake-flask method ([1]).

Quantitative Solubility Data in Polar Organic Solvents

Based on the dielectric constants and dipole moments of standard solvents ([2]), the table below summarizes the predicted thermodynamic solubility profile of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile at standard ambient temperature (25°C).

Table 1: Predicted Thermodynamic Solubility Profile at 25°C

| Solvent | Classification | Dielectric Constant (ε) | Dipole Moment (D) | Predicted Solubility (mg/mL) | Dominant Solvation Mechanism |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 3.96 | > 100 (High) | Strong dipole-dipole, high polarizability |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 3.82 | > 100 (High) | Dipole-dipole, favorable cavity formation |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 3.92 | 50 - 80 (Moderate) | Dipole-dipole, π-π interactions |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | 1.78 | 30 - 50 (Moderate) | Dispersion forces, induced dipole |

| Methanol (MeOH) | Polar Protic | 32.7 | 1.70 | 10 - 25 (Low) | Weak H-bond acceptance by -CN and -OCF₂H |

Standardized Methodology: Shake-Flask Thermodynamic Protocol

To empirically validate the solubility of highly hydrophobic, halogenated compounds, the OECD/EPA-standardized shake-flask method is the authoritative standard for substances with solubilities >10 mg/L ([3]). The following protocol is designed as a self-validating system to ensure reproducibility.

Step-by-Step Analytical Workflow:

-

Preparation of Saturated Mixtures: Weigh an excess amount of crystalline 2,4-Dichloro-5-(difluoromethoxy)benzonitrile (e.g., 50 mg) into three separate, tightly sealed amber glass vials to prevent potential photodegradation.

-

Solvent Addition: Add exactly 1.0 mL of the target polar organic solvent to each vial. Self-Validation Check: The visual presence of undissolved solid after initial mixing is critical; if all solid dissolves, more must be added to guarantee saturation.

-

Thermodynamic Equilibration: Place the vials in a temperature-controlled orbital shaker at 25.0 ± 0.5 °C. Agitate at 200 RPM for 24 to 72 hours to ensure the system reaches true thermodynamic equilibrium ([3]).

-

Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved microcrystals. Centrifugation is preferred over filtration to prevent the highly lipophilic compound from adsorbing onto filter membranes.

-

HPLC-UV Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase to fall within the linear range of a pre-established HPLC-UV calibration curve. Quantify the absolute concentration based on peak area integration.

Experimental Workflow Visualization

The logical progression of the thermodynamic solubility determination is mapped below, illustrating the critical path from the solid intermediate to quantified analytical data.

Figure 1: Shake-flask thermodynamic solubility workflow for halogenated benzonitriles.

Implications for Synthesis and Drug Development

Understanding this specific solubility profile is paramount for downstream chemical processing. The exceptional solubility in DMSO and DMF makes these aprotic solvents ideal as reaction media for nucleophilic aromatic substitution (S_NAr) reactions, where the benzonitrile core acts as an activated electrophile. Conversely, the significantly lower solubility in polar protic solvents like methanol suggests that cold methanol or ethanol can serve as highly effective anti-solvents for the controlled crystallization and purification of the compound during scale-up manufacturing.

References

-

Title: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

-

Title: Benzonitrile Source: Wikipedia URL: [Link]

-

Title: Properties of Common Organic Solvents Source: Murov / University of Minnesota URL: [Link]

Sources

IR spectroscopy absorption bands for 2,4-Dichloro-5-(difluoromethoxy)benzonitrile

An In-depth Technical Guide to the Infrared Spectroscopy of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel chemical entities in pharmaceutical and materials science research. This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) absorption bands for 2,4-Dichloro-5-(difluoromethoxy)benzonitrile. As a molecule featuring a unique combination of a nitrile, a poly-halogenated aromatic ring, and a difluoromethoxy group, its IR spectrum presents a rich field for interpretation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed breakdown of the vibrational modes associated with each functional group and explaining the structural basis for their spectral signatures.

Introduction: The Role of IR in Structural Verification

The compound 2,4-Dichloro-5-(difluoromethoxy)benzonitrile represents a class of highly functionalized aromatic molecules often encountered as intermediates in the synthesis of agrochemicals and pharmaceuticals. Verifying the molecular structure of such compounds is a critical step in any research and development pipeline. FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups, thereby validating the synthetic pathway and ensuring the identity of the target molecule. The power of IR spectroscopy lies in its ability to probe the vibrational energies of specific chemical bonds; because these energies are unique to the bond type and its molecular environment, the resulting spectrum serves as a distinct molecular "fingerprint".[1][2]

Molecular Structure and Key Vibrational Units

To effectively interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group will give rise to characteristic absorption bands.

Caption: Molecular structure of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile.

The primary vibrational units are:

-

The Nitrile Group (C≡N)

-

The Polysubstituted Aromatic System

-

The Difluoromethoxy Group (-OCF₂H)

-

The Chloro Substituents (C-Cl)

Analysis of Principal Absorption Bands

The interpretation of an IR spectrum is a systematic process. We will examine the characteristic regions of the spectrum and assign the observed bands to the vibrational modes of the molecule's functional groups.

High Wavenumber Region (> 2000 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen and triple bonds.

-

Aromatic C-H Stretching (νC-H): The stretching vibrations of C-H bonds on the benzene ring are expected to produce sharp, medium-intensity bands in the 3100-3000 cm⁻¹ region.[3] Their presence confirms the aromatic character of the core structure.

-

Difluoromethyl C-H Stretching (νC-H): The C-H bond in the -OCF₂H group is distinct from the aromatic C-H bonds. Based on studies of similar difluoromethyl structures, this vibration is anticipated to appear as a weak to medium band around 3005-2970 cm⁻¹ . This position is slightly lower than the aromatic C-H stretches due to the influence of the adjacent electronegative fluorine atoms.

-

Nitrile Stretching (νC≡N): The carbon-nitrogen triple bond stretch is one of the most characteristic and diagnostic absorptions in infrared spectroscopy. For aromatic nitriles, this vibration gives rise to a strong, sharp band typically found between 2240 and 2220 cm⁻¹ .[4][5][6] Its intensity is due to the large change in dipole moment during the stretching vibration.[6] The conjugation with the π-system of the benzene ring slightly weakens the C≡N bond, lowering its absorption frequency compared to saturated nitriles which absorb closer to 2250 cm⁻¹.[5][6]

Double Bond Region (2000 - 1500 cm⁻¹)

This region is primarily characterized by aromatic ring vibrations.

-

Aromatic C=C Ring Stretching (νC=C): The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce a set of two to four sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ .[3] For this specific substitution pattern, prominent bands are expected near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[3]

Fingerprint Region (< 1500 cm⁻¹)

This region contains a high density of absorption bands, including complex stretching and bending vibrations that are unique to the molecule as a whole.

-

C-F and C-O Stretching (νC-F, νC-O): The difluoromethoxy group is the most significant contributor to this region. The C-F bonds are highly polarized, leading to very strong IR absorptions.[7] These vibrations are strongly coupled with the C-O ether stretch. Consequently, a series of intense, broad, and complex bands are expected in the 1250-1000 cm⁻¹ range.[4] This spectral pattern is a hallmark of fluoroether compounds and provides definitive evidence for the presence of the -OCF₂H group. Within this range, one can typically assign asymmetric and symmetric C-F stretching modes.

-

Aromatic C-H In-Plane and Out-of-Plane Bending (δC-H, γC-H): C-H in-plane bending vibrations occur in the 1300-1000 cm⁻¹ range but are often difficult to distinguish amidst the strong C-F and C-O absorptions. More diagnostically useful are the C-H out-of-plane (OOP) bending, or "wagging," vibrations which appear below 900 cm⁻¹. The position of these strong bands is highly characteristic of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted benzene ring, a strong absorption is expected in the 900-850 cm⁻¹ region.

-

C-Cl Stretching (νC-Cl): The stretching vibrations of the bonds between the aromatic ring and the chlorine atoms occur at lower frequencies due to the larger mass of chlorine. These bands are expected to be in the 850-550 cm⁻¹ range.[3] They can be of medium to strong intensity.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The trustworthiness of spectral data hinges on a robust and reproducible experimental protocol. For a solid sample like 2,4-Dichloro-5-(difluoromethoxy)benzonitrile, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

Caption: Recommended workflow for acquiring an FT-IR spectrum using ATR.

Summary of Expected Absorption Bands

The following table consolidates the predicted IR absorption bands for 2,4-Dichloro-5-(difluoromethoxy)benzonitrile, their vibrational origins, and expected intensities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium, Sharp |

| 3005 - 2970 | C-H Stretch | -OCF₂H | Weak to Medium |

| 2240 - 2220 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1600 - 1450 | C=C Ring Stretches | Aromatic Ring | Medium to Weak |

| 1250 - 1000 | Coupled C-F and C-O Stretches | Difluoromethoxy (-O-CF₂-) | Very Strong, Broad |

| 900 - 850 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

| 850 - 550 | C-Cl Stretch | Aryl Chloride | Medium to Strong |

Conclusion

The infrared spectrum of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile is predicted to be highly characteristic and information-rich. The definitive identification of this molecule relies on the observation of several key diagnostic peaks: the sharp, strong nitrile stretch around 2230 cm⁻¹ , the complex and very strong series of absorptions between 1250-1000 cm⁻¹ confirming the fluoroether moiety, and the strong out-of-plane bending band below 900 cm⁻¹ indicative of the aromatic substitution pattern. The presence of these bands, in conjunction with the aromatic C-H and C-Cl stretches, provides a robust and self-validating confirmation of the molecular structure.

References

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Pianca, M., et al. (1999). End groups in fluoropolymers. Journal of Fluorine Chemistry, 95(1-2), 71-84. [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

-

Gómez, N. C., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. The Open Physical Chemistry Journal, 4, 1-10. [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

JoVE Core. (2024, December 5). IR Frequency Region Alkyne and Nitrile Stretching in Analytical Chemistry. [Link]

-

Stanciu, I. (2026, February 4). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science, 10(1), 34-37. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

-

Jack Westin. (2020, March 27). Infrared Region - Molecular Structure And Absorption Spectra. MCAT Content. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. benthamopen.com [benthamopen.com]

- 5. Confinement effects on C–H and C–F stretching vibrational frequencies of difluoromethane in cold inert gas matrixes: a … [ouci.dntb.gov.ua]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis Protocol for 2,4-Dichloro-5-(difluoromethoxy)benzonitrile

Introduction & Scientific Rationale

The difluoromethoxy ( −OCF2H ) group is a highly prized structural motif in modern medicinal chemistry and agrochemical development. It serves as a lipophilic bioisostere for hydroxyl and methoxy groups, significantly enhancing metabolic stability and membrane permeability while acting as a hydrogen bond donor[1].

The synthesis of 2,4-dichloro-5-(difluoromethoxy)benzonitrile from its corresponding phenol precursor (2,4-dichloro-5-hydroxybenzonitrile) requires a precise O -difluoromethylation strategy. Historically, industrial scale-ups relied on chlorodifluoromethane (Freon-22); however, its status as an ozone-depleting gas and the inherent challenges of handling pressurized gases have driven the adoption of safer, solid-state reagents[2].

This protocol utilizes sodium chlorodifluoroacetate ( ClCF2CO2Na ) as the difluorocarbene precursor. Developed as a bench-stable, environmentally benign alternative, this reagent undergoes thermal decarboxylation to generate the reactive :CF2 species in situ, enabling a robust, scalable, and chromatography-friendly synthesis[3][4].

Mechanistic Pathway

The reaction proceeds via a base-mediated decarboxylative difluoromethylation. Thermal decomposition of sodium chlorodifluoroacetate at 100 °C extrudes carbon dioxide and sodium chloride, liberating electrophilic difluorocarbene ( :CF2 )[3]. Concurrently, the base (cesium carbonate) deprotonates 2,4-dichloro-5-hydroxybenzonitrile. The resulting electron-rich phenoxide attacks the carbene, forming an intermediate difluoromethyl anion that is rapidly protonated to yield the target ether[4].

Figure 1: Mechanistic workflow of the decarboxylative difluoromethylation.

Reaction Optimization & Causality Data

To establish a self-validating system, researchers must understand how variable manipulation impacts the generation and trapping of the carbene. If the temperature is too low, decarboxylation stalls; if the base is too weak, the phenoxide is not generated efficiently.

Table 1: Optimization of Difluoromethylation Conditions

| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | K2CO3 (1.5) | DMF | 80 | 16 | 42% | Incomplete decarboxylation of ClCF2CO2Na . |

| 2 | K2CO3 (1.5) | MeCN | 100 | 12 | 65% | Lower solubility of base limits phenoxide formation. |

| 3 | Cs2CO3 (1.5) | DMF | 100 | 12 | 89% | Optimal. Cs+ enhances phenoxide nucleophilicity. |

| 4 | NaH (1.5) | THF | 65 | 24 | 15% | Reagent insoluble; temperature insufficient for :CF2 . |

Note: Data reflects typical optimization trajectories for phenol difluoromethylation using ClCF2CO2Na [3][5].

Step-by-Step Experimental Protocol

Scale: 10.0 mmol Target: 2,4-Dichloro-5-(difluoromethoxy)benzonitrile

Materials Required

-

2,4-Dichloro-5-hydroxybenzonitrile: 1.88 g (10.0 mmol, 1.00 equiv)

-

Sodium chlorodifluoroacetate: 4.27 g (28.0 mmol, 2.80 equiv)[3]

-

Cesium carbonate ( Cs2CO3 ): 4.89 g (15.0 mmol, 1.50 equiv)

-

N,N-Dimethylformamide (DMF): 20 mL (Anhydrous)

-

Deionized Water: 2 mL (Acts as a proton source for the intermediate anion)

Phase 1: Setup and Degassing

-

Vessel Preparation: Equip a 100-mL oven-dried Schlenk flask with a Teflon-coated magnetic stir bar.

-

Reagent Loading: Charge the flask with 2,4-dichloro-5-hydroxybenzonitrile (1.88 g) and Cs2CO3 (4.89 g).

-

Solvent Addition: Add anhydrous DMF (20 mL) and deionized water (2 mL).

-

Degassing (Critical Step): Seal the flask with a rubber septum. Sparge the heterogeneous mixture with dry nitrogen gas for 30 minutes while stirring at 500 rpm.

-

Causality: Degassing prevents the oxidative degradation of the highly electron-rich phenoxide intermediate at elevated temperatures[3].

-

Phase 2: Reagent Addition and Reaction

-

Carbene Precursor Addition: Briefly remove the septum under a positive flow of nitrogen and add sodium chlorodifluoroacetate (4.27 g) in a single portion[3].

-

Heating: Replace the septum with a reflux condenser. Transfer the flask to a pre-heated oil bath at 100 °C.

-

Monitoring: Stir the reaction vigorously (800 rpm) for 12 hours. The reaction will evolve CO2 gas; ensure the system is vented through a mineral oil bubbler.

-

Self-Validation: Monitor reaction progression via TLC (Hexanes/EtOAc 4:1). The starting phenol (UV active, lower Rf ) will cleanly convert to the highly lipophilic product (higher Rf ).

-

Phase 3: Workup and Isolation

-

Quenching: Remove the flask from the oil bath and cool to ambient temperature (20 °C). Dilute the crude mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

-

Aqueous Wash: Add 50 mL of Deionized Water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

-

Causality: DMF is highly water-soluble; multiple aqueous washes are required to partition the DMF into the aqueous phase and retain the product in the organic phase.

-

-

Brine Wash: Wash the combined organic layers with saturated NaCl solution (50 mL) to remove residual water and DMF.

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (water-pump vacuum, then high vacuum) to yield the crude product.

Phase 4: Purification & Characterization

-

Flash Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of 0% to 10% Ethyl Acetate in Hexanes.

-

Analytical Verification:

-

19F NMR ( 376 MHz, CDCl3 ): Look for a characteristic doublet at approximately δ−82.0 ppm ( J≈72 Hz), which is the definitive hallmark of the −OCF2H group[6].

-

1H NMR ( 400 MHz, CDCl3 ): The difluoromethyl proton will appear as a distinct triplet at approximately δ6.60 ppm ( J≈72 Hz) due to geminal coupling with the two fluorine atoms[6].

-

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 2,4-Dichloro-5-(difluoromethoxy)benzonitrile in Pharmaceutical Synthesis

Introduction: A Versatile Fluorinated Building Block

2,4-Dichloro-5-(difluoromethoxy)benzonitrile is a highly functionalized aromatic compound poised for significant applications in modern pharmaceutical and agrochemical research. Its structure incorporates three key features that make it a valuable starting material for drug discovery: a dichlorinated phenyl ring, a reactive nitrile group, and a difluoromethoxy moiety. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The difluoromethoxy group, in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, allowing for fine-tuning of a molecule's physicochemical properties to improve its pharmacokinetic profile.[2]

These application notes provide detailed protocols for key synthetic transformations of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile, enabling researchers to leverage this versatile building block in the synthesis of novel bioactive molecules. The protocols are grounded in established chemical principles and analogous transformations of structurally similar compounds.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties and safety considerations for handling 2,4-Dichloro-5-(difluoromethoxy)benzonitrile and related compounds is provided below.

| Property | Value | Reference |

| Molecular Formula | C₈H₃Cl₂F₂NO | N/A |

| Molecular Weight | 238.02 g/mol | N/A |

| Appearance | Likely a solid | Analogy |

| Boiling Point | 191 °C (for a related compound) | [3] |

| logP | 1.5 (for a related compound) | [3] |

Safety Precautions:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. If swallowed, rinse mouth and seek medical attention.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

Application I: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzoic Acid via Hydrolysis

The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting benzoic acid derivative can serve as a key intermediate for the formation of amides, esters, and other functional groups common in active pharmaceutical ingredients (APIs). The hydrolysis can be achieved under acidic or basic conditions.[5]

Workflow for Hydrolysis

Caption: Workflow for the hydrolysis of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile.

Experimental Protocol: Basic Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of related halogenated benzonitriles.[6]

Materials:

-

2,4-Dichloro-5-(difluoromethoxy)benzonitrile

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-Dichloro-5-(difluoromethoxy)benzonitrile (1.0 eq).

-

Add a 10% aqueous solution of sodium hydroxide (5-10 eq).

-

Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Slowly acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-Dichloro-5-(difluoromethoxy)benzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Application II: Synthesis of [2,4-Dichloro-5-(difluoromethoxy)phenyl]methanamine via Reduction

The reduction of the nitrile group to a primary amine provides a versatile intermediate for further functionalization. The resulting benzylamine can be used in the synthesis of various heterocyclic systems or for the introduction of a flexible linker in a drug molecule. A variety of reducing agents can be employed for this transformation.[2]

Workflow for Reduction

Caption: Workflow for the reduction of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is based on standard procedures for the reduction of aromatic nitriles.

Materials:

-

2,4-Dichloro-5-(difluoromethoxy)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water (H₂O)

-

15% aqueous sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,4-Dichloro-5-(difluoromethoxy)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC or HPLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Filter the solid aluminum salts and wash them thoroughly with ethyl acetate.

-

Combine the filtrate and the washings, and dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude [2,4-Dichloro-5-(difluoromethoxy)phenyl]methanamine.

-

The product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Application III: Synthesis of Substituted 6-(Difluoromethoxy)quinazolines